molecular formula C10H8BrN B1315735 7-(Bromomethyl)quinoline CAS No. 769100-08-5

7-(Bromomethyl)quinoline

Cat. No.: B1315735
CAS No.: 769100-08-5
M. Wt: 222.08 g/mol
InChI Key: WBDJYELCKVSSGT-UHFFFAOYSA-N
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Description

7-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. The bromomethyl group at the 7th position of the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)quinoline typically involves the bromination of 7-methylquinoline. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)quinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

    Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

    Reduction: Products include methylquinoline and other reduced derivatives.

Scientific Research Applications

7-(Bromomethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and antiviral agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    7-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    8-(Bromomethyl)quinoline: Similar structure but with the bromomethyl group at the 8th position, leading to different reactivity and applications.

    7-Chloromethylquinoline: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.

Uniqueness: 7-(Bromomethyl)quinoline is unique due to the presence of the bromomethyl group at the 7th position, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of bioactive and industrially important compounds.

Properties

IUPAC Name

7-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDJYELCKVSSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556833
Record name 7-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769100-08-5
Record name 7-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-methylquinoline (0.10 g, 0.70 mmol) in 5 ml of CCl4 was added NBS (0.14 g, 0.77 mmol) and AIBN (0.025 g, 0.15 mmol). The reaction mixture was heated at 100° C. for 2 h under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified by column chromatography on silica (230-400M) using 1% ethyl acetate/hexane eluent to give the desired product (0.090 g, 58%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.025 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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